(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Brand Name: Vulcanchem
CAS No.: 37081-58-6
VCID: VC16008877
InChI: InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3/t5-,6+,7+,8-
SMILES:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

CAS No.: 37081-58-6

Cat. No.: VC16008877

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one - 37081-58-6

Specification

CAS No. 37081-58-6
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name (1S,2R,4S,5R)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Standard InChI InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3/t5-,6+,7+,8-
Standard InChI Key KGNKVSYYNPTFNH-SOSBWXJGSA-N
Isomeric SMILES C[C@@H]1[C@@H]2C=C[C@@H](O2)[C@@H](C1=O)C
Canonical SMILES CC1C2C=CC(O2)C(C1=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(1R,2S,4R,5S)-2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (CAS: 6280-96-2) is a bicyclic lactone with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its IUPAC name reflects the stereochemical configuration at positions 1, 2, 4, and 5, which critically influence its reactivity and biological interactions.

Table 1: Key Identifiers

PropertyValueSource
CAS Number6280-96-2
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
SMILES[C@@]12(C@@(C)[H])
InChIKeyKBZWERXWKSTHBJ-JAGXHNFQSA-N

Spectroscopic Characterization

Spectral data confirm the compound’s bicyclic structure and stereochemistry. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ 1.2–1.4 ppm) and the lactone carbonyl (δ 175–180 ppm) . Infrared (IR) spectroscopy shows a strong absorption band at ~1,750 cm⁻¹, characteristic of the lactone carbonyl group .

Synthesis and Stereochemical Control

Cycloaddition Strategies

The compound is synthesized via [3 + 4] cycloaddition between an oxyallyl carbocation (generated from polybromoketones) and alkylfurans . For example, 1,3-dichloro-3-methylbutan-2-one reacts with 2-methylfuran in 2,2,2-trifluoroethanol (TFE) to yield the bicyclic framework . Sodium trifluoroethoxide (NaTFE) facilitates the reaction by stabilizing the oxyallyl intermediate .

Key Reaction Parameters

  • Temperature: 0–25°C

  • Yield: 63–90% after recrystallization

  • Stereoselectivity: Controlled by the furan’s electron density and solvent polarity .

Stereochemical Outcomes

The (1R,2S,4R,5S) configuration arises from the endo preference of the cycloaddition, where the bulky methyl groups adopt equatorial positions to minimize steric strain . X-ray crystallography of analogous compounds confirms this stereochemical assignment .

SpeciesEffect on Radicle Growth (%)Mechanism Hypotheses
Cucumber+5 to +30Auxin-like signaling modulation
Sorghum-23 to -56Ethylene biosynthesis inhibition

The selectivity may stem from differences in monocot vs. dicot hormone receptor binding . Notably, germination rates remain unaffected, suggesting targeted post-germination activity .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor for:

  • Natural product analogs: Its bicyclic core mimics terpenoid structures found in plant metabolites.

  • Chiral catalysts: The rigid scaffold facilitates asymmetric induction in enantioselective reactions.

Derivatization Pathways

Functionalization at the lactone carbonyl or double bond enables diverse modifications:

  • Nitro derivatives: Introduced via nitration, enhancing electrophilicity for nucleophilic attacks .

  • Halogenated analogs: Chlorination at C2 improves agrochemical activity .

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